molecular formula C22H23N5O2S B12374503 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea

1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea

Numéro de catalogue: B12374503
Poids moléculaire: 421.5 g/mol
Clé InChI: HBZPGFLLAMADHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

mTOR inhibitor-17 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. This pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of mTOR inhibitor-17 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of mTOR inhibitor-17 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

mTOR inhibitor-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions are derivatives of mTOR inhibitor-17 with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting the mTOR pathway .

Applications De Recherche Scientifique

mTOR inhibitor-17 has a wide range of scientific research applications, including:

Mécanisme D'action

mTOR inhibitor-17 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. The inhibition of mTOR activity results in reduced protein synthesis, cell cycle arrest, and induction of autophagy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of mTOR inhibitor-17

mTOR inhibitor-17 is unique due to its enhanced specificity and potency compared to other mTOR inhibitors. It has been designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors. Additionally, mTOR inhibitor-17 exhibits improved pharmacokinetic properties, making it a promising candidate for clinical development .

Activité Biologique

1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structural features suggest various mechanisms of action, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a bicyclic framework, which contributes to its biological activity. The presence of the thieno[3,2-d]pyrimidine moiety is notable for its role in targeting specific biological pathways.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.43 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The 8-Oxa-3-azabicyclo[3.2.1]octane core may enhance binding affinity due to its conformational flexibility.

Biological Activity

Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of human breast cancer cells through apoptosis induction mechanisms.

Antimicrobial Properties : The compound's activity against bacterial strains has been noted, indicating potential as an antimicrobial agent. This is particularly relevant given the increasing concern over antibiotic resistance.

Anti-inflammatory Effects : There are indications that the compound may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM .
  • Mechanistic Insights : Further investigations revealed that the compound could induce G0/G1 phase cell cycle arrest and promote apoptosis in MCF-7 cells, implicating its use as a potential therapeutic agent in breast cancer treatment .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity .

Propriétés

Formule moléculaire

C22H23N5O2S

Poids moléculaire

421.5 g/mol

Nom IUPAC

1-cyclopropyl-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea

InChI

InChI=1S/C22H23N5O2S/c28-22(24-15-5-6-15)23-14-3-1-13(2-4-14)20-25-18-9-10-30-19(18)21(26-20)27-11-16-7-8-17(12-27)29-16/h1-4,9-10,15-17H,5-8,11-12H2,(H2,23,24,28)

Clé InChI

HBZPGFLLAMADHT-UHFFFAOYSA-N

SMILES canonique

C1CC1NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CC6CCC(C5)O6)SC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.